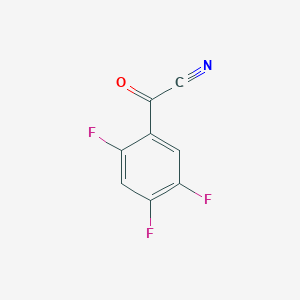

2,4,5-Trifluorobenzoyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5-Trifluorobenzoyl cyanide is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on closely related compounds, such as 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorophenylacetic acid, which are valuable synthetic intermediates with applications in the pharmaceutical industry and material science. These compounds share a similar trifluoromethyl group attached to a benzene ring, which is a characteristic feature of the trifluorobenzoyl group .

Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid is reported using a continuous microflow process that involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2. The process utilizes a T-micromixer and a tube microreactor for the Grignard exchange reaction, producing 2,4,5-trifluorophenylmagnesium bromide in almost quantitative yield. A falling film microreactor is then used for the gas–liquid reaction with CO2, resulting in high yield and purity of the 2,4,5-trifluorobenzoic acid after simple extractive workup .

Molecular Structure Analysis

While the molecular structure of 2,4,5-trifluorobenzoyl cyanide is not directly analyzed in the provided papers, the structure of related compounds such as 2,4,5-trifluorobenzoic acid and 4-chloro-2,5-difluorobenzoic acid have been confirmed through various techniques. Mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR) are used to confirm the structure of the synthesized compounds, ensuring the presence of the trifluoromethyl group and other substituents on the benzene ring .

Chemical Reactions Analysis

The papers discuss the synthesis of related compounds through reactions such as the Grignard reaction, which is a key step in the synthesis of 2,4,5-trifluorobenzoic acid. The Sandmeyer reaction is also mentioned as part of the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline. These reactions are crucial for introducing or transforming functional groups on the benzene ring, which is a common structural motif in the synthesis of various fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-trifluorobenzoyl cyanide are not directly provided in the papers. However, the synthesis methods described for related compounds suggest that these fluorinated aromatic compounds are likely to have unique properties due to the presence of the electronegative fluorine atoms. These properties may include high stability and reactivity in certain chemical environments, which make them valuable in pharmaceutical and material science applications. The purity of the synthesized compounds is also a critical factor, with high purity levels (99.16% by HPLC) being achieved for 4-chloro-2,5-difluorobenzoic acid .

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

Microflow Process for Synthesis : 2,4,5-Trifluorobenzoyl cyanide serves as a valuable synthetic intermediate in chemical processes. Research by Deng et al. (2015) details a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid. The process involves a Grignard exchange reaction and efficient gas–liquid reaction in microreactors, yielding the product with high purity and yield. This methodology is noted for its efficiency and the simplicity of the equipment used, consisting of a T-micromixer, a falling film microreactor, tube microreactor, and pumps (Deng et al., 2015).

In Gattermann Reaction : Further, Deng et al. (2017) reported a continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene through the Gattermann reaction. The process demonstrates the diazotization of 2,4,5-trifluoroaniline followed by a reaction with HBr in the presence of copper powder, facilitated by a microflow system. This methodology enabled kilogram-scale production of the compound, highlighting the scalability of the process (Deng et al., 2017).

Applications in Environmental Monitoring and Safety

Cyanide Detection : The compound has significant applications in environmental monitoring, particularly in detecting harmful substances. A study by Jothi et al. (2022) described the development of a highly selective and sensitive sensor for the fluorescence detection of cyanide ions. The sensor, by interrupting its internal charge transfer (ICT), shows strong specificity towards CN− ions and is capable of real-time detection in environmental water samples and live-cell imaging (Jothi et al., 2022).

In Fluorous Chemistry : Triflate, a derivative of the HFPO trimer-based alcohol, is a novel building block in fluorous chemistry. Kysilka et al. (2008) reported that its reactivity is limited to strong and soft nucleophiles. The research opens avenues in creating highly fluorinated non-crystalline imidazolium salts, potentially employable as fluorous ionic liquids or intermediates for fluorous carbenes (Kysilka et al., 2008).

Wirkmechanismus

While the specific mechanism of action for 2,4,5-Trifluorobenzoyl cyanide is not provided, cyanide ions are known to inhibit cellular respiration and energy production by binding to the enzyme cytochrome C oxidase . This results in cytotoxic hypoxia affecting the central nervous system and heart, leading to rapid death .

Safety and Hazards

2,4,5-Trifluorobenzoyl cyanide is classified as a dangerous substance. It has been assigned the GHS06 pictogram, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2,4,5-trifluorobenzoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALNONZLPOOQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzoyl cyanide | |

CAS RN |

2091697-40-2 |

Source

|

| Record name | 2,4,5-trifluorobenzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)